4-Cyano-2,3,5,6-tetrafluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C8HF4NO2 It is characterized by the presence of four fluorine atoms and a cyano group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,3,5,6-tetrafluorobenzoic acid typically involves the introduction of fluorine atoms and a cyano group onto a benzoic acid framework. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as tetrafluoroboric acid. The cyano group can be introduced via a cyanation reaction using reagents like copper(I) cyanide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and cyanation reactions. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyano-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions include substituted benzoic acids, amines, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyano-2,3,5,6-tetrafluorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyano-2,3,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The cyano group can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrafluorobenzoic Acid: Similar in structure but lacks the cyano group.
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Contains an azido group instead of a cyano group.
4-Amino-2,3,5,6-tetrafluorobenzoic Acid: Contains an amino group instead of a cyano group.
Uniqueness: 4-Cyano-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
17823-39-1 |
---|---|
Molekularformel |
C8HF4NO2 |
Molekulargewicht |
219.09 g/mol |
IUPAC-Name |
4-cyano-2,3,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C8HF4NO2/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h(H,14,15) |
InChI-Schlüssel |
ZJQYQPPPUBJOER-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.